N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide
Description
N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide (CAS: 57494-87-8) is a benzamide derivative with a molecular formula of C₁₉H₃₀N₂O₃ and a molar mass of 334.45 g/mol . The compound features a cyclohexyl group attached to the benzamide core, a hydroxypropoxy linker, and a secondary amine substituent (isopropylamino group).
Properties
CAS No. |
57494-87-8 |
|---|---|
Molecular Formula |
C19H30N2O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzamide |
InChI |
InChI=1S/C19H30N2O3/c1-14(2)20-12-17(22)13-24-18-10-8-15(9-11-18)19(23)21-16-6-4-3-5-7-16/h8-11,14,16-17,20,22H,3-7,12-13H2,1-2H3,(H,21,23) |
InChI Key |
UBABTQSJQBOKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)NC2CCCCC2)O |
Origin of Product |
United States |
Biological Activity
N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide, with the CAS number 57494-87-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Molecular Characteristics:
- Molecular Formula: C19H30N2O3
- Molecular Weight: 334.45 g/mol
- LogP: 3.2686 (indicates lipophilicity)
These properties suggest that the compound may have favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step organic reactions. The design is based on modifications of known benzamide derivatives that exhibit significant biological activities.
Key Findings from SAR Studies:
- Substituent Effects: Variations in the cyclohexyl group and the hydroxypropoxy chain influence the compound's potency against various biological targets.
- Activity Against Protozoan Parasites: The compound has shown potential activity against Plasmodium falciparum and Toxoplasma gondii, indicating its possible use in treating protozoan infections .
Antimicrobial Activity
Research indicates that this compound exhibits moderate to high antimicrobial activity against several pathogens. Specifically, it has been tested against:
- Protozoan Parasites: Effective against P. falciparum with a potency that suggests it could serve as a lead compound in antimalarial drug development.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects, particularly through inhibition of lipoxygenases (LOXs), which are involved in inflammatory processes.
Research Insights:
- Compounds similar to N-Cyclohexyl derivatives have demonstrated inhibition of LOX activity, indicating a pathway for therapeutic application in inflammatory diseases .
Case Studies
-
Anti-malarial Efficacy:
A study highlighted that modifications to the benzamide structure can enhance efficacy against malaria parasites. Compounds with similar structures were found to be significantly more effective than standard treatments like chloroquine . -
Lipoxygenase Inhibition:
A related study focused on compounds targeting LOXs, revealing that certain derivatives exhibited nanomolar potency and selectivity over other enzymes, suggesting a promising avenue for anti-inflammatory drugs .
Comparison with Similar Compounds
N-Hexyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzamide (CAS: 57494-86-7)
This analog replaces the cyclohexyl group with a hexyl chain, resulting in a slightly higher molar mass (336.47 g/mol ) and altered physicochemical properties:
Key Differences :
- The hexyl derivative’s lower melting point suggests reduced crystallinity, which may influence formulation stability .
Pharmaceutical Impurities
N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide shares structural motifs with impurities listed in pharmacopeial standards (e.g., EP impurities D, E, F, J, K). These impurities differ in substituents and functional groups, as shown below:
Functional Impact :
- Imp. D and J : The acetyl/propanamide groups may alter metabolic stability or receptor binding compared to the parent compound.
- Imp. E and K: Longer alkyl chains (butanamide/butanoyl) could increase lipophilicity, affecting pharmacokinetic profiles .
Pharmacological Implications
The cyclohexyl group may enhance membrane permeability compared to linear alkyl chains (e.g., hexyl), though this requires experimental validation.
Q & A
Basic: What are the recommended synthetic routes and safety protocols for synthesizing this compound?
Answer:
The synthesis of structurally analogous benzamide derivatives typically involves multi-step organic reactions, such as amide coupling, nucleophilic substitution, and protection/deprotection of functional groups. For example:
- Amide Formation : React 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid with cyclohexylamine using coupling agents like HATU or DCC in anhydrous dichloromethane .
- Propoxy Chain Introduction : Use a Mitsunobu reaction to attach the hydroxy-containing side chain to the benzamide core, ensuring stereochemical control .
- Safety : Conduct hazard assessments for reagents (e.g., trichloroisocyanuric acid, acyl chlorides) and employ PPE, fume hoods, and waste disposal protocols as outlined in Prudent Practices in the Laboratory . Mutagenicity testing (e.g., Ames II) is recommended for intermediates, as some anomeric amides exhibit mutagenic potential .
Basic: Which spectroscopic and chromatographic methods are critical for structural characterization?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the cyclohexyl group (δ 1.2–2.2 ppm for protons) and the propoxy chain (δ 3.5–4.5 ppm for hydroxy/amine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected for CHNO).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and identifies impurities (e.g., diastereomers or hydrolyzed byproducts) .
Advanced: How can researchers resolve contradictions between computational and experimental reactivity data?
Answer:
- Mechanistic Studies : Use isotopic labeling (e.g., ) to trace reaction pathways, particularly for hydrolysis-prone groups like the propoxy chain .
- DFT Calculations : Compare computed activation energies (e.g., for amide bond formation) with experimental kinetic data to identify discrepancies in transition states .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to observe intermediate species during synthesis .
Advanced: What strategies optimize yield in multi-step synthesis?
Answer:
- Stepwise Optimization : Use Design of Experiments (DoE) to vary reaction parameters (temperature, solvent, catalyst) for each step. For example, optimize the Mitsunobu reaction at 0–5°C to suppress side reactions .
- Protection Strategies : Protect the hydroxy group with tert-butyldimethylsilyl (TBS) ethers during amine coupling to prevent oxidation .
- Workup Efficiency : Employ liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc gradient) for high-purity intermediates .
Basic: What in vitro assays evaluate the compound’s pharmacological activity?
Answer:
- Receptor Binding Assays : Use radioligand displacement (e.g., -CGP-12177 for β-adrenergic receptors) to assess affinity (K) due to structural similarity to β-blockers like esmolol .
- Cell Viability Assays : Test cytotoxicity in HEK-293 or cardiomyocyte cell lines via MTT assays (IC determination) .
- Enzymatic Stability : Incubate with liver microsomes to measure metabolic half-life (t) and identify major metabolites via LC-MS/MS .
Advanced: How should trace impurities be quantified in this compound?
Answer:
- HPLC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients to separate impurities (e.g., N-cyclohexyl-4-(3-chloropropoxy)benzamide). Quantify via external calibration curves .
- NMR Purity Assessment : Integrate impurity peaks in -NMR (e.g., residual solvents at δ 1.6–2.0 ppm) and apply qNMR protocols .
- Reference Standards : Compare against certified impurities (e.g., EP Impurity D or J) listed in pharmacopeial guidelines .
Advanced: How does stereochemistry influence biological activity, and how is it determined?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. The (R)-isomer may exhibit higher β-blockade activity .
- X-ray Crystallography : Solve the crystal structure to confirm absolute configuration, as demonstrated for analogous benzamides .
- Circular Dichroism (CD) : Correlate CD spectra with computational (TD-DFT) predictions to validate stereochemical assignments .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the benzamide core .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the propoxy group.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC .
Advanced: What in silico methods predict target binding affinity?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with β-adrenergic receptors (PDB: 2RH1). Focus on hydrogen bonds between the hydroxy group and Ser .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding mode stability under physiological conditions .
- QSAR Models : Train models on analogs (e.g., esmolol derivatives) to predict logP and pK values .
Advanced: How are metabolic pathways elucidated in vitro?
Answer:
- Metabolite Profiling : Incubate with human liver microsomes (HLMs) and NADPH, followed by UPLC-QTOF-MS to detect phase I metabolites (e.g., O-dealkylation products) .
- Enzyme Inhibition : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
- Stable Isotope Tracing : Incorporate -labeled propoxy chains to track metabolic fate via isotope pattern analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
